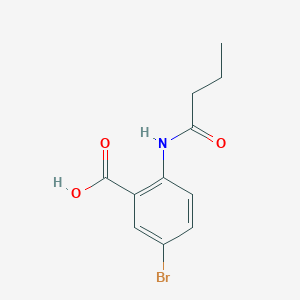

5-Bromo-2-butyramidobenzoic acid

Description

Broad Significance of Aromatic Carboxylic Acids in Organic Chemistry

Aromatic carboxylic acids are organic compounds distinguished by a carboxyl group (-COOH) attached directly to an aromatic ring system. chemicalbook.comchemicalbook.com The simplest example, benzoic acid, serves as a prototype for this extensive class of molecules. chemicalbook.com These compounds are fundamental in organic chemistry due to their reactivity and role as precursors for a wide array of derivatives, including esters and amides. chemicalbook.comorgsyn.org They are typically crystalline solids with relatively high melting points and are integral intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. orgsyn.org The carboxyl group influences the aromatic ring's reactivity, typically acting as a meta-director in electrophilic substitution reactions. chemicalbook.comgoogle.com

The Role of Halogenated Aromatic Systems in Medicinal and Materials Science Precursors

The introduction of halogen atoms onto an aromatic framework is a critical strategy in the design of functional molecules. Halogenated aromatic compounds are widely used in the agricultural, pharmaceutical, and chemical industries. researchgate.net In medicinal chemistry, halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, halogenated anilines and other aromatic halides are key building blocks in many drugs. wipo.int The carbon-halogen bond also provides a reactive handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures found in pharmaceuticals and advanced materials like dyes, liquid crystals, and polymers. cymitquimica.com

Amide Functionalities within Aromatic Frameworks: Synthetic and Biological Considerations

The amide group is a vital functional group in chemistry and biology, most famously forming the peptide bonds that link amino acids in proteins. When incorporated into an aromatic framework, the amide functionality imparts specific structural and electronic properties. Aromatic amides can engage in strong hydrogen bonding, which can direct the self-assembly of molecules into well-defined, three-dimensional structures. guidechem.comgoogle.com This property is harnessed in the field of supramolecular chemistry and in the design of "foldamers"—artificial oligomers that mimic the secondary structures of proteins. google.com Furthermore, amide-functionalized frameworks are explored for applications such as selective dye adsorption and the creation of porous covalent organic frameworks (COFs). google.com

Overview of 5-Bromo-2-butyramidobenzoic Acid's Position in Chemical Synthesis and Research

This compound is a multifuctional organic molecule. It is classified as a substituted benzoic acid, an aryl bromide, and a secondary amide. Its structure combines the key features discussed above: an aromatic carboxylic acid core, a halogen substituent (bromine), and an amide side chain. While not a widely commercialized end-product itself, its true value lies in its potential as a chemical intermediate or building block. Its various functional groups can be selectively manipulated, making it a versatile scaffold for the synthesis of more complex and potentially bioactive molecules in research and development settings.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCOUDKEAADOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505021 | |

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73721-76-3 | |

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity of 5 Bromo 2 Butyramidobenzoic Acid

The fundamental properties that define 5-Bromo-2-butyramidobenzoic acid are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 73721-76-3 | |

| Molecular Formula | C₁₁H₁₂BrNO₃ | |

| Molecular Weight | 286.1219 g/mol | |

| InChI Key | GXWCOUDKEAADOT-UHFFFAOYSA-N |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Butyramidobenzoic Acid

Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-Hydroxy-2-butyramidobenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-2-butyramidobenzoic acid |

| Amine | Ammonia (NH₃) or other amines | 5-Amino-2-butyramidobenzoic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-butyramidobenzoic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of 5-Bromo-2-butyramidobenzoic acid is an excellent substrate for these transformations. rwth-aachen.de

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly versatile due to the stability and commercial availability of a wide range of boronic acids. nih.gov

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst System (Example) | Base (Example) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Butyramido-5-phenylbenzoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Butyramido-5-(4-methoxyphenyl)benzoic acid |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Butyramido-5-vinylbenzoic acid |

| Thiophene-2-boronic acid | "Ligandless" Pd(OAc)₂ / TBAB | K₃PO₄ | 2-Butyramido-5-(thiophen-2-yl)benzoic acid |

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a substituted alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. beilstein-journals.org The catalytic cycle is similar to other cross-coupling reactions, with the copper acetylide participating in the transmetalation step. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. pitt.eduucsb.edu

Table 3: Exemplary Sonogashira Coupling Reactions

| Terminal Alkyne Partner | Catalyst System (Example) | Base (Example) | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | 2-Butyramido-5-(phenylethynyl)benzoic acid |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | 2-Butyramido-5-((trimethylsilyl)ethynyl)benzoic acid |

| 1-Hexyne | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | 2-Butyramido-5-(hex-1-yn-1-yl)benzoic acid |

| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | TBAF | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-butyramidobenzoic acid |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgresearchgate.net The reaction has broad applicability for synthesizing aryl amines, which are common structures in pharmaceuticals and materials. wikipedia.org

Table 4: Exemplary Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst System (Example) | Base (Example) | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-Butyramido-5-(morpholino)benzoic acid |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-Butyramido-5-(phenylamino)benzoic acid |

| Diethylamine | Pd(OAc)₂ / dppp | NaOt-Bu | 5-(Diethylamino)-2-butyramidobenzoic acid |

| Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | 5-(Benzylamino)-2-butyramidobenzoic acid |

Halogen-metal exchange reactions convert the aryl bromide into a highly reactive organometallic intermediate, which can then react with various electrophiles.

Magnesium-Halogen Exchange (Grignard Reagent Formation): The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would be expected to form a Grignard reagent. adichemistry.comchemguide.co.uk However, a significant challenge is the presence of acidic protons on both the carboxylic acid and the amide N-H group. The Grignard reagent is a strong base and would be quenched by these acidic sites. chemguide.co.ukmnstate.edu Therefore, the reaction would require at least two additional equivalents of the Grignard reagent to form magnesium salts of the carboxylate and amide, followed by the desired halogen-metal exchange. Alternatively, protection of the acidic functional groups would be necessary prior to the Grignard formation.

Lithium-Halogen Exchange: This reaction is typically performed by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgharvard.edu The exchange is generally very fast, often faster than nucleophilic attack. harvard.edu Similar to Grignard formation, the acidic protons of the carboxylic acid and amide pose a problem. nih.gov The organolithium reagent will first act as a base, deprotonating the carboxylic acid and the amide N-H. Consequently, at least three equivalents of the organolithium reagent would be required: one to deprotonate the carboxylic acid, one for the amide, and one to perform the lithium-halogen exchange, ultimately forming the aryllithium species. researchgate.net This lithiated intermediate is a powerful nucleophile for subsequent reactions.

Table 5: Formation and Quenching of Organometallic Intermediates

| Organometallic Reagent | Formation Conditions | Subsequent Electrophile | Final Product (after work-up) |

| Grignard Reagent | Mg, THF, (requires >2 eq. or protection) | Carbon Dioxide (CO₂) | 2-Butyramidobenzene-1,4-dicarboxylic acid |

| Aryllithium Species | n-BuLi, THF, -78 °C (requires >2 eq.) | N,N-Dimethylformamide (DMF) | 4-Formyl-2-butyramidobenzoic acid |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily converted into a variety of important derivatives, such as esters, acyl halides, and anhydrides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Other methods include reaction with alkyl halides under basic conditions or using coupling agents.

Table 6: Esterification of this compound

| Alcohol | Reaction Conditions (Example) | Ester Product |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 5-bromo-2-butyramidobenzoate |

| Ethanol | HCl (gas), reflux | Ethyl 5-bromo-2-butyramidobenzoate |

| Benzyl alcohol | DCC, DMAP | Benzyl 5-bromo-2-butyramidobenzoate |

| tert-Butanol | EDC, HOBt | tert-Butyl 5-bromo-2-butyramidobenzoate |

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, most commonly an acyl chloride. This is typically achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl chloride is a versatile intermediate for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions. libretexts.org

Anhydrides: Symmetrical acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting an acyl chloride with the carboxylate salt of the acid. khanacademy.org A patent describes the use of acetic anhydride (B1165640) to react with a similar compound, 2-amino-5-bromobenzoic acid, which suggests that mixed or symmetrical anhydrides could be formed under appropriate conditions. google.comorganic-chemistry.org

Table 7: Formation of Acyl Halides and Anhydrides

| Reagent | Product |

| Thionyl Chloride (SOCl₂) | 5-Bromo-2-butyramidobenzoyl chloride |

| Oxalyl Chloride ((COCl)₂) | 5-Bromo-2-butyramidobenzoyl chloride |

| Acetic Anhydride (heat) | 5-Bromo-2-butyramidobenzoic anhydride (symmetrical) |

| 5-Bromo-2-butyramidobenzoyl chloride + Sodium 5-bromo-2-butyramidobenzoate | 5-Bromo-2-butyramidobenzoic anhydride (symmetrical) |

Decarboxylation Strategies

The carboxylic acid group of this compound can be removed through decarboxylation, yielding 4-bromo-N-phenylbutyramide. This transformation typically requires elevated temperatures and the presence of a catalyst. A common laboratory method for the decarboxylation of benzoic acid derivatives involves heating the compound in a high-boiling solvent, such as quinoline, with a copper-based catalyst. wikipedia.org Another classical method is the Hunsdiecker reaction, which involves the thermal decomposition of the silver salt of the carboxylic acid. wikipedia.org

Table 1: Decarboxylation Methods for Benzoic Acid Derivatives

| Method | Reagents and Conditions | Product |

|---|---|---|

| Copper-Catalyzed Decarboxylation | Copper salt, Quinoline, Heat | Aryl Halide |

| Hunsdiecker Reaction | Silver salt of carboxylic acid (prepared using AgNO₃), Heat | Aryl Halide |

Transformations of the Butyramido Group

The butyramido side chain, -NHCO(CH₂)₂CH₃, offers multiple sites for chemical modification. These include the cleavage of the amide bond, substitution at the amide nitrogen, and reactions on the alkyl chain.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis to regenerate the parent amine, 2-amino-5-bromobenzoic acid, and butyric acid. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.org

Under acidic conditions, a water molecule acts as the nucleophile, attacking the protonated carbonyl group. The resulting amine is protonated to form an ammonium (B1175870) salt, which makes the reaction essentially irreversible. libretexts.org In a basic environment, a hydroxide ion is the nucleophile, and the resulting carboxylic acid is deprotonated to form a carboxylate salt, which also drives the reaction to completion. libretexts.org

Table 2: Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

|---|---|---|

| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 2-amino-5-bromobenzoic acid (as ammonium salt), Butyric acid |

| Basic | Aqueous Base (e.g., NaOH, KOH), Heat | 2-amino-5-bromobenzoic acid, Butyric acid (as carboxylate salt) |

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The hydrogen on the amide nitrogen is acidic enough to be removed by a strong base, allowing for N-alkylation or N-acylation to form tertiary amides or imides, respectively.

N-Alkylation: The secondary amide can be converted to a tertiary amide via N-alkylation. A common approach involves deprotonation of the amide with a strong base like sodium hydride (NaH) to form the corresponding anion, which then acts as a nucleophile towards an alkyl halide (e.g., iodomethane). psu.edu More modern, catalytic methods utilize alcohols as alkylating agents, which are considered greener alternatives to alkyl halides. nih.gov For instance, cobalt nanoparticles on carbon have been shown to catalyze the N-alkylation of benzamides with various alcohols in the presence of a base like potassium hydroxide. nih.gov Iron-based deep eutectic solvents have also been employed for the selective mono-alkylation of amide derivatives with secondary alcohols. researchgate.net

Table 3: Representative Methods for N-Alkylation of Secondary Amides

| Method | Alkylating Agent | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Classical Anion Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Tertiary Amide |

| Cobalt-Catalyzed Alkylation | Alcohol | Cobalt Nanoparticles, KOH, Toluene, Heat | Tertiary Amide |

| Iron-Catalyzed Alkylation | Secondary Alcohol | FeCl₃·6H₂O/Glycerol Eutectic Mixture | Tertiary Amide |

N-Acylation: The introduction of a second acyl group onto the amide nitrogen results in the formation of an imide. This transformation can be achieved using acylating agents such as acyl chlorides or acid anhydrides. Iodine has been shown to be an effective promoter for the N-acylation of amines with acyl chlorides under mild, solvent-free conditions. tandfonline.com Another approach utilizes N-acylbenzotriazoles, which are versatile acylating agents that can react with amines in water to produce amides and, by extension, could be applied to form imides from secondary amides. nih.govorganic-chemistry.org

Table 4: Representative Methods for N-Acylation of Secondary Amides

| Method | Acylating Agent | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Iodine-Promoted Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Iodine (I₂) | Imide |

| Benzotriazole-Mediated Acylation | N-Acylbenzotriazole | Water or Organic Solvent | Imide |

Modifications of the n-Butyryl Chain

The n-butyryl chain is susceptible to reactions, particularly at the α-carbon (the carbon adjacent to the carbonyl group), due to the acidity of the α-hydrogens.

Alpha-Halogenation: One of the most common modifications is α-halogenation. This reaction can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the amide will form an enol tautomer. This enol is nucleophilic and will react with a halogen (e.g., Br₂) to yield a mono-α-halogenated product. This method is generally preferred when mono-substitution is desired. libretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate anion is formed, which then reacts with the halogen. The resulting α-haloamide is more acidic than the starting material, which can lead to further halogenation, potentially resulting in di- or tri-halogenated products. libretexts.orgyoutube.com

The resulting α-haloamides are themselves valuable synthetic intermediates, which can be used in further transformations such as the synthesis of β-lactams or α-amino amides. nih.gov

Table 5: Conditions for Alpha-Halogenation of the Butyryl Chain

| Condition | Reagents | Typical Outcome |

|---|---|---|

| Acid-Catalyzed | Br₂, Acid Catalyst (e.g., Acetic Acid) | Mono-α-bromination |

| Base-Promoted | Br₂, Base (e.g., NaOH) | Potential for poly-α-bromination |

Role of 5 Bromo 2 Butyramidobenzoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 5-Bromo-2-butyramidobenzoic acid render it a suitable starting material for the synthesis of diverse and complex organic molecules. Its utility as a scaffold allows for the introduction of various substituents and the formation of new ring systems.

While direct and extensive research on the use of this compound in the synthesis of heterocyclic systems is not widely documented, the inherent reactivity of its functional groups suggests a strong potential for such applications. The presence of the amine and carboxylic acid functionalities, following the hydrolysis of the amide, can be utilized in condensation reactions to form a variety of heterocyclic rings, such as benzodiazepines or quinazolinones. The bromine atom provides a reactive handle for subsequent modifications of the heterocyclic core through cross-coupling reactions, enabling the introduction of a wide range of substituents and the generation of diverse chemical libraries for drug discovery and materials science.

The bromine atom on the aromatic ring of this compound is a key feature that facilitates the assembly of polyaromatic and fused ring structures. Through reactions such as the Suzuki or Heck coupling, the bromine can be replaced with aryl, vinyl, or other unsaturated groups, effectively extending the aromatic system. Furthermore, intramolecular cyclization reactions, potentially involving the carboxylic acid and a suitably positioned substituent introduced via the bromine, could lead to the formation of fused ring systems. These polyaromatic and fused ring structures are of significant interest in the development of organic electronics, dyes, and other functional materials.

The development of macrocyclic compounds often relies on building blocks that offer multiple points for cyclization and functionalization. This compound can serve as such a scaffold. The carboxylic acid and the amide nitrogen (after deprotection) can act as two connection points for macrocyclization. The bromine atom allows for the introduction of a third arm or reactive group, which can either be incorporated into the macrocyclic ring or used to attach the macrocycle to other molecules or surfaces. This approach is particularly relevant in the design of host-guest systems, ionophores, and macrocyclic drugs.

Contribution to Specialized Chemical Synthesis

Beyond its general utility in constructing complex molecules, this compound and its analogs have been implicated in more specialized areas of chemical synthesis, contributing to the development of advanced materials and agrochemicals.

The synthesis of advanced organic materials often requires precursors with specific electronic and structural properties. While direct evidence for this compound is limited, analogous compounds like 5-bromo-2-chlorobenzoic acid are utilized as building blocks in material science. glindiachemicals.com These precursors are valuable in creating polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the halogen atom is particularly advantageous for tuning the electronic properties of the final material and for facilitating polymerization reactions.

The development of new herbicides and pesticides is a critical area of chemical research. Substituted benzoic acids are a known class of compounds with herbicidal activity. Analogous compounds, such as 5-bromo-2-chlorobenzoic acid, are recognized as important intermediates in the production of herbicides and pesticides. glindiachemicals.comlucintel.com The specific substitution pattern on the aromatic ring is crucial for the biological activity of the final product. The structural motifs present in this compound suggest its potential as a valuable intermediate for the synthesis of novel agrochemicals, where the butyramido group could be modified to fine-tune the efficacy and selectivity of the resulting pesticide or herbicide.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

The structural features of this compound provide a robust platform for the generation of molecular diversity. The presence of three distinct functional groups—the carboxylic acid, the secondary amide, and the aryl bromide—allows for a variety of chemical transformations to be employed in a systematic and combinatorial fashion. These transformations can be used to modify the core structure and introduce a wide range of substituents, leading to the creation of large and diverse chemical libraries.

One of the key advantages of using this compound as a scaffold is the potential for late-stage diversification. This approach allows for the rapid assembly of a common intermediate, which can then be subjected to a variety of diversifying reactions. This strategy is particularly well-suited for the generation of focused libraries of compounds for screening against specific biological targets.

The amide and carboxylic acid moieties of this compound are readily amenable to a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups through standard coupling reactions. Similarly, the N-H bond of the amide can be alkylated or acylated to introduce additional diversity.

A particularly powerful approach for diversifying the core structure is through the use of multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, allow for the simultaneous introduction of multiple points of diversity in a single synthetic step. nih.gov For instance, the carboxylic acid of this compound can participate in an Ugi four-component reaction with an amine, an aldehyde or ketone, and an isocyanide to generate highly complex and diverse bis-amide structures. nih.gov The general scheme for such a reaction is depicted below:

Scheme 1: Ugi Four-Component Reaction with this compound

The versatility of the Ugi reaction allows for the creation of a vast number of unique products by simply varying the input components.

The 2-aminobenzoic acid substructure within this compound is a well-established precursor for the synthesis of a variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry. By leveraging intramolecular cyclization reactions, the core scaffold can be transformed into diverse heterocyclic systems such as quinazolinones and benzodiazepines.

For example, treatment of N-acylated anthranilic acids with dehydrating agents can lead to the formation of quinazolinones. This transformation can be adapted to a parallel synthesis format to generate a library of substituted quinazolinones from a common 5-bromo-2-acylaminobenzoic acid precursor.

Furthermore, the 2-aminobenzoic acid core can be utilized in the synthesis of 1,4-benzodiazepines, a class of compounds with a wide range of biological activities. nih.gov Synthetic routes to benzodiazepines often involve the condensation of a 2-aminobenzophenone (B122507) derivative with an amino acid. The this compound scaffold can be envisioned as a precursor to such intermediates, enabling access to a diverse array of benzodiazepine (B76468) derivatives.

The bromine atom at the 5-position of the aromatic ring serves as a versatile handle for introducing further diversity through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly powerful tools for this purpose. snnu.edu.cnnih.gov

The Suzuki-Miyaura reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. snnu.edu.cnmdpi.com This reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl substituents at the 5-position, dramatically increasing the structural diversity of the resulting compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on a Substituted Aryl Bromide

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 78 |

| 3 | Cyclopropylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on similar aryl bromide substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the reactants.

Similarly, the Buchwald-Hartwig amination reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. snnu.edu.cnnih.gov This reaction provides access to a wide range of N-arylated compounds, which are important pharmacophores in many biologically active molecules.

Table 2: Illustrative Buchwald-Hartwig Amination Reactions on a Substituted Aryl Bromide

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | Toluene | 75 |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions on similar aryl bromide substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the reactants.

The combination of these diversification strategies—modification of the amide and carboxylic acid, heterocycle synthesis, and cross-coupling reactions—makes this compound an exceptionally valuable building block for diversity-oriented synthesis. By systematically applying these transformations, it is possible to generate large and diverse libraries of novel compounds with the potential for a wide range of biological activities.

Advanced Spectroscopic and Analytical Methodologies in the Research of 5 Bromo 2 Butyramidobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-2-butyramidobenzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butyramido side chain. The aromatic region would likely show three signals for the protons on the substituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating butyramido group. The butyramido group would present signals for the methyl (CH₃), methylene (B1212753) (CH₂), and the other methylene group's protons, with their chemical shifts and multiplicities determined by their proximity to the amide and carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, this would include the carbons of the benzene ring, the carboxylic acid carbonyl, the amide carbonyl, and the carbons of the butyl chain. The chemical shifts of the aromatic carbons would be influenced by the positions of the bromo and butyramido substituents. For instance, in a related compound, 5-bromo-2-chlorobenzoic acid, characteristic shifts are observed for the carbon atoms of the benzene ring. researchgate.net

A hypothetical ¹³C NMR data table for this compound is presented below, based on known substituent effects and data from similar structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C=O (Amide) | 170-180 |

| C-Br | 115-125 |

| C-N | 140-150 |

| Aromatic CH | 120-140 |

| CH₂ (alpha to C=O) | 35-45 |

| CH₂ (beta to C=O) | 25-35 |

| CH₃ | 10-20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 286.12 g/mol . cymitquimica.com

Under electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed for the molecular ion and any bromine-containing fragments.

The fragmentation of this compound would likely proceed through several pathways, including the loss of the butyramido side chain, decarboxylation, and cleavage of the amide bond. Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group and the entire carboxyl group. docbrown.infolibretexts.org For bromo-aromatic compounds, the loss of the bromine atom is also a common fragmentation pathway. nih.gov

| Fragment Ion | Expected m/z | Description |

| [C₁₁H₁₂BrNO₃]⁺ | 285/287 | Molecular Ion |

| [C₇H₄BrO₂]⁺ | 214/216 | Loss of butyramide (B146194) side chain |

| [C₁₀H₁₁BrNO]⁺ | 240/242 | Loss of COOH |

| [C₄H₇NO]⁺ | 85 | Butyramide fragment |

| [C₄H₉]⁺ | 57 | Butyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. A broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. docbrown.infolibretexts.org The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong absorptions in the range of 1650-1760 cm⁻¹. libretexts.org The N-H stretching of the secondary amide would be observed around 3300 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. indexcopernicus.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Amide N-H | Stretch | ~3300 | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Weak |

| Amide C=O | Stretch | 1650-1680 | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| C-N | Stretch | 1200-1350 | Moderate |

| C-Br | Stretch | 500-650 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice.

| Crystallographic Parameter | Description |

| Crystal System | The geometric category of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are crucial for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form). sielc.comsielc.com The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography (GC): Gas chromatography is generally not suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, derivatization of the carboxylic acid to a more volatile ester, for example, would allow for GC analysis to assess the purity of the starting material or to analyze for volatile impurities.

A typical HPLC method for a related compound is summarized below:

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1 mL/min |

| Temperature | Ambient or controlled |

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Butyramidobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 5-Bromo-2-butyramidobenzoic acid. Similar studies on related compounds, such as 2-amino-5-bromobenzoic acid, have utilized DFT with basis sets like 6-31G* to analyze molecular structure and orbitals. dergipark.org.tr For this compound, such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms.

Other important descriptors that can be derived from quantum chemical calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. Furthermore, calculations can yield values for global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which collectively provide a comprehensive picture of the molecule's reactivity.

Illustrative Reactivity Descriptors for this compound

| Parameter | Description | Exemplary Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons to itself. | 4.15 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | 2.35 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 3.67 eV |

Reaction Mechanism Elucidation via Computational Modeling

DFT calculations are again at the forefront of these investigations. By locating the transition state structures and calculating their energies, the activation energy of the reaction can be determined. This information is crucial for predicting reaction rates and identifying the most favorable reaction pathways. For instance, in the study of aminobenzoic acid derivatives, computational analysis has been used to understand their synthesis and reactivity. researchgate.netmdpi.com Such models can also shed light on the role of solvents and other environmental factors on the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyramido side chain and the orientation of the carboxylic acid group in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy landscape of their interconversion. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govunimi.it By simulating the motion of the atoms in the molecule, often in the presence of a solvent, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. This is particularly important for understanding how the molecule behaves in solution, where it may form aggregates or interact with other molecules. acs.orggu.se For this compound, MD simulations could be used to study its self-association through hydrogen bonding, a phenomenon observed in other benzoic acid derivatives. acs.orgucl.ac.uk

Illustrative Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 | The most stable conformation with an extended butyramido chain. |

| 2 | 1.25 | -65.2 | A higher energy conformer with a folded butyramido chain. |

| 3 | 2.80 | 89.7 | Another higher energy conformer with a different orientation of the side chain. |

Predictive Modeling for Spectroscopic Properties and Reaction Outcomes

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model. For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. slideshare.net Studies on similar molecules like 2-amino-5-bromobenzoic acid have shown good agreement between theoretical and experimental vibrational frequencies. dergipark.org.trslideshare.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions can be invaluable in interpreting complex experimental NMR spectra. UV-Vis spectra can also be calculated using time-dependent DFT (TD-DFT) to predict the electronic transitions and absorption maxima of the molecule. mdpi.com

Beyond spectroscopic properties, predictive models can be developed to forecast the outcomes of reactions. By combining quantum chemical calculations with machine learning algorithms, it is possible to build models that can predict the yield, selectivity, and even the optimal conditions for a given reaction involving this compound.

In Silico Approaches to Molecular Design and Virtual Screening (general, not specific to biological effects)

The principles of molecular design and virtual screening can be applied to this compound to explore its potential in various applications, without focusing on specific biological effects. For instance, this compound could serve as a scaffold for the design of new materials with specific properties. By systematically modifying the functional groups on the molecule in a computational environment, libraries of virtual derivatives can be created.

These virtual libraries can then be screened for desired properties using computational methods. wisc.eduosg-htc.org For example, if the goal is to design a new liquid crystal, the virtual derivatives could be screened for properties like molecular shape, aspect ratio, and intermolecular interaction potential, which are known to be important for liquid crystalline behavior. nih.gov Similarly, if the aim is to develop new ligands for a specific receptor, virtual screening can be used to dock the library of derivatives into the receptor's binding site and predict their binding affinity. nih.govnih.gov This in silico approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing.

Investigations into Potential Biological Interactions and Structure Activity Relationship Sar Studies of 5 Bromo 2 Butyramidobenzoic Acid Scaffolds

Rational Design Principles for New Molecular Entities Derived from Substituted Benzoic Acids

Rational drug design is an inventive process that leverages the known structure of a biological target to develop new medications. wikipedia.org This approach moves away from traditional trial-and-error methods towards a more targeted and efficient strategy. nih.gov The process typically involves identifying a biological target, such as a protein or enzyme associated with a disease, and then designing molecules that can interact with it to produce a therapeutic effect. wikipedia.orgparssilico.com

Substituted benzoic acids are attractive starting points for several reasons:

Known Scaffolds: The benzoic acid moiety is present in numerous biologically active compounds and approved drugs, providing a validated foundation for new designs. nih.govnih.govresearchgate.netnih.gov

Synthetic Accessibility: The chemistry of benzoic acid is well-established, allowing for the systematic and efficient synthesis of a wide array of derivatives.

Modifiable Properties: The benzene (B151609) ring can be functionalized at multiple positions, allowing medicinal chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, to optimize efficacy and safety.

In the case of 5-Bromo-2-butyramidobenzoic acid, the rational design process begins with the core scaffold. Each component—the benzoic acid, the bromo substituent, and the 2-butyramido group—can be systematically modified. For example, the butyramido side chain can be lengthened, shortened, or branched, while the bromo atom can be moved to other positions or replaced with other halogens or electron-withdrawing/donating groups to probe the specific interactions with a target protein. libretexts.org This iterative process of design, synthesis, and testing is fundamental to lead optimization. parssilico.comdrugdesign.org

Experimental Paradigms for Early-Stage Biological Screening (general methodologies)

Once a library of compounds based on the this compound scaffold is synthesized, it must be tested to identify "hits"—molecules that show desired activity against a biological target. bmglabtech.com Early-stage screening involves a variety of experimental methods designed for high-throughput analysis. bmglabtech.commedchemexpress.com These assays are crucial for narrowing down a large number of compounds to a manageable few for further study. bmglabtech.comcoleparmer.in

General methodologies for biological screening include:

Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. coleparmer.in For instance, if the target is an enzyme, the assay would measure the rate of the enzymatic reaction in the presence and absence of the test compound to determine inhibition or activation.

Cell-Based Assays: These are performed using living cells and provide more physiologically relevant data by assessing a compound's effects within a cellular context. coleparmer.innih.gov This can include measuring cell viability, proliferation, or changes in specific signaling pathways. medchemexpress.com

Biophysical Assays: These techniques study the physical properties of molecular interactions. coleparmer.in Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of a compound to its target protein, providing critical data for SAR studies. nih.gov

High-Content Screening (HCS): This advanced, cell-based imaging approach allows for the simultaneous measurement of multiple parameters. It can provide detailed information on a compound's effects on cellular morphology, protein localization, and other complex phenotypes.

These screening paradigms are often automated and miniaturized (e.g., using 384- or 1536-well plates) to enable high-throughput screening (HTS) of thousands of compounds efficiently. bmglabtech.comnih.govnuvisan.com

Table 1: Overview of Early-Stage Biological Screening Methods

| Paradigm | Description | Examples | Key Information Provided |

|---|---|---|---|

| Biochemical Assays | Tests the effect of a compound on an isolated biological molecule. coleparmer.in | Enzyme activity assays, Receptor binding assays | Direct target engagement, IC50/EC50 values |

| Cell-Based Assays | Assesses the effect of a compound on living cells. coleparmer.innih.gov | Cell viability (MTT/MTS), Reporter gene assays, Apoptosis assays | Cellular efficacy, toxicity, mechanism of action insights |

| Biophysical Assays | Measures the physical properties of the interaction between a compound and its target. coleparmer.in | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR | Binding affinity (Kd), kinetics (kon/koff), thermodynamics |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Cell morphology analysis, protein translocation, cytotoxicity profiling | Complex phenotypic changes, off-target effects |

Computational Approaches to Ligand-Target Interactions (e.g., molecular docking, pharmacophore modeling)

Computational methods are indispensable in modern drug design, providing rapid and cost-effective ways to predict and analyze how a ligand might interact with its biological target. nih.govhilarispublisher.com These in silico techniques are crucial for prioritizing which derivatives of this compound to synthesize and test.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. hilarispublisher.comyoutube.com Using the 3D structure of the target, docking algorithms place the ligand (e.g., a derivative of this compound) into the binding site and calculate a "docking score," which estimates the strength of the interaction. nih.govresearchgate.netniscpr.res.in This helps visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. hilarispublisher.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov Pharmacophore models are built by analyzing a set of known active and inactive molecules. drugdesign.orgresearchgate.net For the benzoic acid and amide class, a pharmacophore model might include features like a hydrogen bond donor (from the amide N-H), a hydrogen bond acceptor (from the carbonyl oxygen), a negative ionizable feature (from the carboxylic acid), and a hydrophobic/aromatic region (the benzene ring). rsc.org This model can then be used to virtually screen large compound libraries to find new molecules that match the required features. nih.govnih.gov

Table 2: Key Computational Methods in Drug Design

| Computational Method | Primary Function | Information Gained for this compound Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a target's active site. hilarispublisher.comyoutube.com | - Predicted binding energy (scoring)

|

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. nih.govresearchgate.net | - Defines critical features (e.g., H-bond donors/acceptors, aromatic rings)

|

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand and protein over time to assess complex stability and conformational changes. tandfonline.com | - Stability of the predicted docking pose

|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in physicochemical properties of compounds with their biological activities. nih.gov | - Predictive model for the activity of unsynthesized derivatives

|

Elucidation of Structure-Activity Principles within the Benzoic Acid and Amide Class of Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the structure of a lead compound and assessing how these changes affect its biological activity. researchgate.netnih.gov For the this compound scaffold, SAR exploration would involve modifying its three key regions: the benzoic acid ring, the bromo substituent, and the amide side chain.

Key SAR principles for this class of compounds, based on studies of related molecules, include:

The Amide Linker: The orientation and nature of the amide bond are often crucial for activity. In some classes of aromatic amides, reversing the amide bond (from -CONH- to -NHCO-) can maintain or alter activity, suggesting its primary role may be to correctly position the two aromatic or aliphatic parts of the molecule relative to each other. nih.govacs.org The length and branching of the alkyl group (the 'butyryl' part) can significantly impact potency and selectivity by probing different pockets within the target's binding site. youtube.com

The Benzoic Acid Ring Substituents: The position and electronic nature of substituents on the phenyl ring are critical. researchgate.net The bromo group at position 5 is an electron-withdrawing group, which increases the acidity of the carboxylic acid and can participate in halogen bonding. libretexts.org Moving this group or replacing it with other halogens (F, Cl, I) or with electron-donating groups (e.g., methoxy) would likely have a profound effect on binding affinity and activity. nih.gov

The Carboxylic Acid Group: This group is often a key interaction point, forming strong hydrogen bonds or salt bridges with positively charged residues (like Arginine or Lysine) in a protein's active site. nih.gov Converting the acid to an ester or an amide would test the necessity of this acidic proton for biological activity.

Table 3: Illustrative SAR for a Hypothetical this compound Scaffold

| Modification Site | Example Modification | Rationale / Potential Impact on Activity | Relevant SAR Principle |

|---|---|---|---|

| Amide Side Chain (R-CO-NH-) | Change alkyl chain length (e.g., acetyl, hexanoyl) | Probes the size and hydrophobicity of the binding pocket. A longer chain might access a deeper hydrophobic region, increasing potency. | Hydrophobic interactions are key drivers of binding affinity. researchgate.net |

| Introduce branching (e.g., isobutyryl) | Adds steric bulk, which can enhance selectivity for the target protein over others. | Steric hindrance can improve selectivity and modulate binding. acs.org | |

| Bromo Substituent (Br) | Replace with other halogens (F, Cl, I) | Modulates the strength of potential halogen bonds and alters the electronic properties of the ring. | Halogen bonding is an increasingly recognized non-covalent interaction in drug design. |

| Replace with an electron-donating group (e.g., -OCH3) | Changes the electron density of the ring and the acidity of the carboxyl group, which can affect key ionic interactions. | Electronic effects of substituents influence the pKa of the benzoic acid. libretexts.org | |

| Carboxylic Acid (COOH) | Esterification (e.g., -COOCH3) | Removes the key hydrogen bond donor and ionizable proton, often leading to a loss of activity if an ionic interaction is critical. | The carboxylate group frequently acts as a critical anchor to the protein target. nih.gov |

| Bioisosteric replacement (e.g., tetrazole) | Maintains the acidic character and negative charge at physiological pH while altering steric and electronic properties. | Bioisosteres can be used to improve metabolic stability or fine-tune binding. |

Future Directions and Emerging Research Avenues for 5 Bromo 2 Butyramidobenzoic Acid Research

Development of Highly Selective and Efficient Catalytic Transformations

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 5-Bromo-2-butyramidobenzoic acid. Future research is expected to concentrate on transformations that can selectively target the different functional moieties of the molecule.

The bromine atom on the aromatic ring is a prime target for a variety of palladium-catalyzed cross-coupling reactions . researchgate.netresearchgate.net Research in this area could lead to the development of highly efficient methods for carbon-carbon and carbon-heteroatom bond formation. For instance, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions could be optimized to introduce a wide range of substituents at the 5-position, thereby creating a library of novel derivatives with diverse properties. researchgate.netresearchgate.net A key challenge will be to achieve high selectivity and yield without affecting the amide or carboxylic acid functionalities. The development of novel ligands and catalyst systems will be crucial in overcoming these hurdles. google.comnih.gov

Furthermore, the amide group itself can direct C-H activation/functionalization reactions at the ortho position (C6). acs.orgrsc.orgyoutube.comsoci.org This would provide a powerful tool for the regioselective introduction of functional groups, complementing the transformations possible at the bromine-substituted position. Research into ruthenium, rhodium, and palladium catalysts could unveil new pathways for the synthesis of highly substituted aromatic compounds. acs.orgrsc.orgsoci.org

The direct catalytic amidation of the carboxylic acid group presents another important research avenue. catalyticamidation.infomdpi.com While traditional methods often require harsh conditions and stoichiometric activating agents, the development of new catalysts, such as those based on boron, could enable the efficient and environmentally friendly synthesis of a wide array of amides and esters from this compound. catalyticamidation.infomdpi.com

A summary of potential catalytic transformations is presented in the table below:

| Catalytic Transformation | Target Site | Potential Reagents/Catalysts | Desired Outcome |

| Suzuki-Miyaura Coupling | C-Br | Pd catalysts, boronic acids | C-C bond formation, introduction of aryl/alkyl groups |

| Heck Coupling | C-Br | Pd catalysts, alkenes | C-C bond formation, introduction of vinyl groups |

| Buchwald-Hartwig Amination | C-Br | Pd catalysts, amines | C-N bond formation, introduction of amino groups |

| C-H Activation/Functionalization | C-H (ortho to amide) | Ru, Rh, Pd catalysts | C-C or C-heteroatom bond formation |

| Catalytic Amidation | -COOH | Boron-based catalysts | Formation of new amide bonds |

Exploration of Novel Synthetic Applications in Emerging Fields

The structural motifs present in this compound suggest its potential as a building block in several emerging scientific fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry , substituted benzamides are a well-established class of pharmacologically active compounds. nih.govacs.orgdrugbank.com Derivatives of this compound could be synthesized and screened for a variety of biological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govmdpi.comresearchgate.net The ability to functionalize the molecule at multiple positions through catalytic methods would allow for the creation of a diverse library of compounds for high-throughput screening. The butyramide (B146194) side chain could also be varied to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

The field of biomedical materials offers another promising avenue for the application of this compound and its derivatives. bezwadabiomedical.com Functionalized amino acids and their polymers are being explored for applications in drug delivery, regenerative medicine, and as coatings for medical devices. bezwadabiomedical.comresearchgate.net The carboxylic acid and amide groups of this compound make it a suitable monomer for the synthesis of novel polyamides and other polymers with tailored properties. nih.gov The bromine atom could be used for post-polymerization modification, allowing for the attachment of bioactive molecules or imaging agents.

Integration into Advanced Functional Material Systems

The unique combination of functional groups in this compound makes it an attractive candidate for the construction of advanced functional materials.

One area of significant potential is the synthesis of metal-organic frameworks (MOFs) . google.comnih.govresearchgate.netrsc.orgrsc.org The carboxylic acid group can act as a linker to coordinate with metal ions, while the amide and bromo functionalities can be used to tune the porosity, surface area, and chemical properties of the resulting framework. google.comnih.govresearchgate.netrsc.orgrsc.org Such MOFs could find applications in gas storage, separation, and catalysis. The amino group of the parent aminobenzoic acid is known to be a useful functional group in MOFs, and the butyramide in the title compound could offer different steric and electronic properties.

Furthermore, the aromatic nature of the compound, combined with its potential for extensive functionalization, makes it a candidate for applications in organic electronics . Substituted aromatic amides can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to tune the electronic properties of the molecule through catalytic transformations would be a key advantage in this field. For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions could be used to modulate the HOMO and LUMO energy levels of the molecule.

The potential for polymerization is another key aspect. nih.govresearchgate.netresearchgate.netchemrxiv.orgrsc.org The molecule can be considered a monomer for the synthesis of polyamides with interesting properties. The presence of the bromo substituent offers a handle for post-polymerization modification, which could be used to create functional polymers with applications in areas such as membranes, coatings, and drug delivery systems.

Challenges and Opportunities in the Synthesis and Application of Aromatic Amide-Containing Compounds

While the potential applications of this compound and related compounds are vast, there are several challenges that need to be addressed to realize this potential. These challenges are representative of the broader field of aromatic amide chemistry.

Synthetic Challenges:

Selectivity: Achieving high selectivity in catalytic transformations is often difficult when multiple reactive sites are present in a molecule. rsc.org For this compound, reactions must be developed that can selectively target the bromo, amido, or carboxylic acid group without affecting the others.

Yield and Scalability: Many novel catalytic reactions work well on a small scale but are difficult to scale up. Future research must focus on developing robust and scalable synthetic methods that are suitable for industrial applications.

Green Chemistry: Traditional methods for amide synthesis often rely on hazardous reagents and generate significant amounts of waste. catalyticamidation.infomdpi.com There is a growing need for the development of more sustainable and environmentally friendly synthetic methodologies, such as those that utilize catalytic amounts of non-toxic reagents and generate minimal waste. rsc.org

Application Challenges:

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of these compounds and their macroscopic properties is needed. This will require a combination of experimental and computational studies to guide the design of new materials with desired functionalities.

Biocompatibility and Toxicity: For biomedical applications, the biocompatibility and potential toxicity of any new compound must be thoroughly evaluated. bezwadabiomedical.comresearchgate.net This is a critical step in the translation of any new material from the laboratory to the clinic.

Despite these challenges, the opportunities in this field are significant. The development of new catalytic methods and a better understanding of structure-property relationships will undoubtedly lead to the discovery of new materials and molecules with a wide range of applications. The versatility of compounds like this compound makes them ideal platforms for exploring the frontiers of chemical synthesis and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-butyramidobenzoic acid?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor followed by introduction of the butyramido group. For bromination, 2-chlorobenzoic acid derivatives can be brominated using HBr or Br₂ under controlled conditions (10–50°C) to achieve regioselectivity at the 5-position . Subsequent amidation with butyric acid derivatives (e.g., butyryl chloride) requires activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the amide bond. Reaction purity is optimized via recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for brominated benzene) and butyramido chain signals (δ 1.3–2.5 ppm for CH₂ groups) .

- IR : Confirm the presence of carboxylic acid (O-H stretch, ~2500–3300 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (expected m/z for C₁₁H₁₀BrNO₃: ~283–285) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Acts as a building block for complex molecules (e.g., pharmaceuticals) due to its reactive bromine and amide groups, enabling cross-coupling or peptide-like bond formation .

- Biological Studies : Investigated for enzyme inhibition (e.g., proteases) via structural analogs; solubility in DMSO or ethanol facilitates in vitro assays .

Advanced Research Questions

Q. How can competing bromination at undesired positions be minimized during synthesis?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., -COOH in benzoic acid) to direct bromination to the para/meta positions. Pre-functionalization with a nitro group can further enhance regioselectivity .

- Reagent Optimization : Brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 25–30°C improve selectivity . Monitor reaction progress via TLC to terminate before side reactions dominate.

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. Pair with HPLC to quantify solubility in buffers (e.g., PBS at pH 7.4) .

- Particle Size Analysis : Smaller particle sizes (via micronization) increase apparent solubility; compare data using dynamic light scattering .

Q. What strategies optimize yield in large-scale amidation reactions?

- Methodological Answer :

- Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) as a catalyst to accelerate amide bond formation .

- Solvent Selection : Use THF or DCM for better reagent miscibility. Maintain stoichiometric excess of butyric acid derivatives (1.2–1.5 eq) to drive the reaction .

- Workflow : Implement flow chemistry for continuous purification, reducing intermediate degradation .

Q. How to differentiate positional isomers in brominated benzoic acid derivatives?

- Methodological Answer :

- 2D NMR : NOESY or COSY spectra reveal spatial proximity of protons, distinguishing 5-bromo from 3- or 4-bromo isomers .

- X-ray Crystallography : Resolve crystal structures to confirm bromine positioning .

Data Analysis & Experimental Design

Q. How to design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C. Sample aliquots at 0, 1, 7, 14 days.

- Analytics : Monitor degradation via HPLC-UV (λ = 254 nm) and track byproducts with LC-MS .

- Kinetics : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What statistical methods are suitable for analyzing dose-response data in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.